molecular formula C13H19NO2S B11018198 N-tert-butyl-2-methoxy-4-(methylsulfanyl)benzamide

N-tert-butyl-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B11018198
M. Wt: 253.36 g/mol
InChI Key: PFUQCESJTMQXHR-UHFFFAOYSA-N
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Description

N-(TERT-BUTYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a methoxy group, and a methylsulfanyl group attached to a benzamide core

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

N-tert-butyl-2-methoxy-4-methylsulfanylbenzamide

InChI

InChI=1S/C13H19NO2S/c1-13(2,3)14-12(15)10-7-6-9(17-5)8-11(10)16-4/h6-8H,1-5H3,(H,14,15)

InChI Key

PFUQCESJTMQXHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=C(C=C1)SC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(TERT-BUTYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE can be achieved through several methods. One common approach involves the Ritter reaction, where nitriles react with tertiary alcohols in the presence of a catalyst. For instance, sulfated polyborate can be used as a mild and efficient catalyst for this reaction . The reaction typically occurs under solvent-free conditions, making it an eco-friendly and cost-effective method.

Industrial Production Methods: In industrial settings, the production of N-(TERT-BUTYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE may involve large-scale Ritter reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of recyclable catalysts and solvent-free conditions can further enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(TERT-BUTYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form corresponding amines.

    Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(TERT-BUTYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(TERT-BUTYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl, methoxy, and methylsulfanyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

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